[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]diethylamine
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Overview
Description
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]diethylamine is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a diethylamine moiety, with additional methoxy and methyl substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]diethylamine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]diethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]diethylamine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]diethylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl substituents on the phenyl ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine: A psychedelic compound with similar methoxy and methyl substituents on the phenyl ring.
4-Methyl-2,5-dimethoxyamphetamine: Another compound with similar structural features and potential biological activity.
Uniqueness
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]diethylamine is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
N,N-diethyl-2,5-dimethoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-6-14(7-2)19(15,16)13-9-11(17-4)10(3)8-12(13)18-5/h8-9H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVPFGRAMSOUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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